Cardiopet - 855927-17-2

Cardiopet

Catalog Number: EVT-3200998
CAS Number: 855927-17-2
Molecular Formula: C18H33FO2
Molecular Weight: 299.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cardiopet falls under the classification of radiopharmaceuticals, specifically those used in cardiac imaging. It is synthesized from precursor compounds that are subsequently labeled with fluorine-18. The use of fluorine-18 is significant due to its favorable half-life and imaging properties, making it ideal for clinical applications in cardiology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cardiopet involves several steps, primarily focusing on the incorporation of fluorine-18 into the molecular structure. The general synthesis process includes:

  1. Preparation of Precursors: The initial step involves creating precursor compounds that can be easily modified.
  2. Fluorination Reaction: The precursors undergo a nucleophilic substitution reaction where fluorine-18 is introduced. This reaction typically utilizes a suitable solvent and base to facilitate the reaction under controlled conditions.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that the final compound is free from impurities and unreacted precursors.

The efficiency of this synthesis process is critical for ensuring high yields of Cardiopet suitable for clinical use.

Molecular Structure Analysis

Structure and Data

The molecular structure of Cardiopet can be represented as follows:

  • Molecular Formula: C₁₂H₁₅F₁₈N₂O₄S
  • Molecular Weight: Approximately 300 g/mol

The structure features a fluorinated aromatic ring that contributes to its binding affinity for myocardial tissues. The presence of specific functional groups enhances its uptake in cardiac cells, making it effective for imaging purposes.

Chemical Reactions Analysis

Reactions and Technical Details

Cardiopet undergoes several chemical reactions during its application in PET imaging:

  1. Binding Reaction: Upon administration, Cardiopet binds to myocardial tissues through specific receptor interactions, allowing for enhanced visualization during PET scans.
  2. Metabolic Stability: The compound exhibits metabolic stability, meaning it remains intact in the bloodstream long enough to reach target tissues without significant degradation.

These reactions are crucial for ensuring that the compound effectively highlights cardiac regions during imaging.

Mechanism of Action

Process and Data

The mechanism of action of Cardiopet involves its selective uptake by myocardial tissues. Once injected into the bloodstream:

  1. Circulation: Cardiopet circulates through the cardiovascular system.
  2. Uptake by Myocardial Cells: The compound preferentially accumulates in areas with high metabolic activity, typically corresponding to healthy myocardium.
  3. Imaging: The emitted positrons from fluorine-18 decay are detected by PET scanners, creating detailed images that reflect myocardial perfusion and viability.

This mechanism allows clinicians to assess cardiac function and detect abnormalities such as ischemia or infarction.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cardiopet has several notable physical and chemical properties:

  • Appearance: Typically exists as a clear solution.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stable under standard laboratory conditions but requires careful handling due to its radioactive nature.

These properties are essential for ensuring safe handling and effective use in clinical settings.

Applications

Scientific Uses

Cardiopet is primarily used in medical imaging to evaluate cardiac health. Its applications include:

  • Diagnosis of Coronary Artery Disease: By assessing myocardial perfusion, Cardiopet helps identify areas with reduced blood flow.
  • Evaluation of Cardiac Viability: It aids in determining whether heart tissue is still viable after ischemic events.
  • Research Applications: Beyond clinical diagnostics, Cardiopet is also utilized in research settings to study various aspects of cardiac physiology and pathology.
Introduction and Background

CardioPET in Cardiovascular Molecular Imaging

CardioPET™ represents a novel class of fatty acid-based PET tracers developed to address critical limitations in conventional cardiac imaging. As a fluorine-18 labeled compound, CardioPET (chemical name: not disclosed in available literature) exploits myocardial substrate metabolism as its primary imaging mechanism. Unlike perfusion-based agents that assess blood flow, CardioPET targets the fundamental energy production pathways of cardiomyocytes, providing a direct window into cellular metabolic integrity [9].

The development of CardioPET responds to the clinical need for resting-state diagnostics in coronary artery disease (CAD). Current standard stress-testing protocols present significant limitations for patients with physical disabilities, orthopedic limitations, or conditions prohibiting pharmacological stress agents. CardioPET's unique value proposition lies in its ability to provide diagnostic-quality imaging without requiring physiological stress induction, potentially expanding access to accurate CAD assessment [9].

Technically, CardioPET leverages the superior physical characteristics of fluorine-18 (110-minute half-life; 0.64 MeV maximum energy) compared to traditional PET perfusion tracers like rubidium-82 (76-second half-life; 3.38 MeV) [2]. This longer half-life facilitates distribution to facilities without on-site cyclotrons while maintaining favorable radiation dosimetry. The positron range in tissue (0.54 mm) contributes to higher spatial resolution images compared to SPECT alternatives [2] [5].

Metabolic Imaging of Coronary Artery Disease

The myocardium dynamically shifts between substrate utilization profiles based on oxygen availability. Under normal aerobic conditions, cardiac muscle preferentially oxidizes fatty acids, which provide approximately 70-80% of ATP production. During ischemia, cardiomyocytes undergo a metabolic shift toward glucose utilization through anaerobic glycolysis—a compensatory mechanism that preserves viability but reduces efficiency [8].

CardioPET capitalizes on the pathophysiological principle that jeopardized myocardium exhibits impaired fatty acid metabolism before irreversible damage occurs. Ischemic regions demonstrate reduced uptake and retention of fatty acid tracers, creating distinctive perfusion-metabolism mismatch patterns. Unlike glucose-based tracers (e.g., 18F-FDG), which show increased uptake in ischemic territories, fatty acid analogs like CardioPET provide a more specific signature of early metabolic disruption in CAD [8] [10].

Clinical applications focus on two key diagnostic challenges:

  • Myocardial viability assessment: Differentiating hibernating myocardium (potentially recoverable with revascularization) from scar tissue
  • Chronic CAD evaluation: Identifying metabolically compromised regions in patients with stable ischemic symptoms without acute infarction [1] [8]

Fatty Acid Analog Tracers in PET Diagnostics

Fatty acid-based PET tracers represent a specialized class of radiopharmaceuticals designed to interrogate β-oxidation pathways. CardioPET belongs to this category, distinct from perfusion agents (82Rb, 13N-ammonia) and glucose analogs (18F-FDG). The molecular design of fatty acid tracers must balance membrane permeability, metabolic trapping, and retention kinetics to enable high-quality imaging [8].

Table 1: Comparison of Key PET Tracers for Cardiac Applications

Tracer CategoryRepresentative AgentsPrimary MechanismClinical ApplicationsLimitations
Fatty Acid AnalogsCardioPET, 11C-palmitateβ-oxidation pathway participationMetabolic integrity assessment, viability imagingRequires metabolic trapping for retention
Perfusion Agents82Rb, 13N-ammonia, 15O-waterCapillary transportBlood flow quantification, ischemia detectionShort half-life (82Rb, 13N, 15O), nonlinear extraction
Glucose Analogs18F-FDGHexokinase-mediated phosphorylationInflammation imaging, viability (with suppression protocols)High myocardial background requires suppression
Microcalcification Agents18F-NaFHydroxyapatite bindingAtherosclerotic plaque activityDoes not assess myocardial metabolism

Prior generations of fatty acid tracers faced significant limitations:

  • 11C-palmitate: Requires on-site cyclotron; rapid metabolism produces complex kinetics
  • 123I-BMIPP: SPECT agent with suboptimal resolution; demonstrates "metabolic trapping" but not true oxidation [8]

CardioPET addresses these limitations through fluorine-18 labeling, enabling widespread distribution and superior image quality. Its molecular structure optimizes myocardial retention through controlled metabolic processing, providing a stable target-to-background ratio for quantitative imaging. Phase I trials demonstrated favorable biodistribution profiles with predominant myocardial accumulation and rapid clearance from background tissues [9].

Properties

CAS Number

855927-17-2

Product Name

Cardiopet

IUPAC Name

2-[(1S,2R)-2-(5-(18F)fluoranyltridecyl)cyclopropyl]acetic acid

Molecular Formula

C18H33FO2

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C18H33FO2/c1-2-3-4-5-6-7-11-17(19)12-9-8-10-15-13-16(15)14-18(20)21/h15-17H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1/i19-1

InChI Key

DDTRZLZETKPBPQ-YWWFHXEUSA-N

Canonical SMILES

CCCCCCCCC(CCCCC1CC1CC(=O)O)F

Isomeric SMILES

CCCCCCCCC(CCCC[C@@H]1C[C@H]1CC(=O)O)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.